REACTION_SMILES
|
[Br:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[CH:6]([OH:11])[CH2:5][CH2:4]2.[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH:20]([O:21][CH:22]([CH3:23])[CH3:24])([CH3:25])[CH3:26].[OH2:19].[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[Br:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[CH:6]([O:11][C:13]([CH3:12])=[O:14])[CH2:5][CH2:4]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCc2c(Br)cccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1CCc2c(Br)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |